molecular formula C16H24N2O2S B7536112 N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide

Cat. No. B7536112
M. Wt: 308.4 g/mol
InChI Key: ZUXKTKNUNYQHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research as a tool to study the physiological and biochemical effects of serotonin receptors.

Mechanism of Action

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide acts as a competitive antagonist of serotonin 5-HT3 receptors. It binds to the receptor and blocks the action of serotonin, which is a neurotransmitter that regulates various physiological processes. By blocking the action of serotonin, N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide can modulate the activity of the receptor and affect the downstream signaling pathways.
Biochemical and Physiological Effects:
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to be effective in reducing nausea and vomiting associated with chemotherapy and radiation therapy. N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide has also been shown to have analgesic effects and can reduce pain perception in animal models. In addition, N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide has been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide is a useful tool for studying the physiological and biochemical effects of serotonin 5-HT3 receptors. It has several advantages over other compounds that target serotonin receptors. For example, N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide has a high affinity for the 5-HT3 receptor and is highly selective, which means that it does not interact with other receptors. However, one limitation of N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide is that it has a relatively short half-life, which means that it may need to be administered multiple times during an experiment.

Future Directions

There are several future directions for the use of N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide in scientific research. One area of interest is the development of new drugs that target serotonin receptors. N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide can be used as a starting point for the development of new compounds that have improved pharmacological properties. Another area of interest is the study of the role of serotonin receptors in various biological processes. N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide can be used to study the effects of serotonin receptors on pain perception, anxiety, and depression. Finally, N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide can be used in the development of new therapies for nausea and vomiting associated with chemotherapy and radiation therapy.

Synthesis Methods

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-piperidone hydrochloride with thiophen-2-carboxaldehyde in the presence of sodium triacetoxyborohydride to yield 1-(thiophen-2-ylmethyl)piperidin-4-ol. This intermediate is then reacted with oxalyl chloride to yield N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide.

Scientific Research Applications

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide is widely used in scientific research as a tool to study the physiological and biochemical effects of serotonin receptors. It is particularly useful in studying the role of serotonin 5-HT3 receptors in various biological processes such as nausea and vomiting, pain perception, anxiety, and depression. N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide is also used in the development of new drugs that target serotonin receptors.

properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(15-4-1-9-20-15)17-11-13-5-7-18(8-6-13)12-14-3-2-10-21-14/h2-3,10,13,15H,1,4-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXKTKNUNYQHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide

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